2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride
CAS No.: 1420863-17-7
Cat. No.: VC8073193
Molecular Formula: C9H15ClN4
Molecular Weight: 214.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1420863-17-7 |
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Molecular Formula | C9H15ClN4 |
Molecular Weight | 214.69 g/mol |
IUPAC Name | 2-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride |
Standard InChI | InChI=1S/C9H14N4.ClH/c1-8-7-10-5-6-13(8)9-11-3-2-4-12-9;/h2-4,8,10H,5-7H2,1H3;1H |
Standard InChI Key | LXCBCOOUELTZHI-UHFFFAOYSA-N |
SMILES | CC1CNCCN1C2=NC=CC=N2.Cl |
Canonical SMILES | CC1CNCCN1C2=NC=CC=N2.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a 2-methylpiperazine moiety. The hydrochloride salt form introduces a chloride counterion, enhancing solubility and stability . Key structural features include:
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Pyrimidine Core: Positions 2 and 4 are occupied by the 2-methylpiperazine group and a chlorine atom, respectively.
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2-Methylpiperazine: A six-membered ring containing two nitrogen atoms, with a methyl group at position 2.
The IUPAC name is 2-chloro-4-(2-methylpiperazin-1-yl)pyrimidine hydrochloride, and its SMILES notation is .
Spectroscopic Characterization
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NMR Data: NMR (400 MHz, DMSO-d6) reveals peaks at δ 2.20 (s, 3H, CH3), 2.34–2.43 (m, 4H, piperazine CH2), and 3.17–3.32 (m, 4H, piperazine CH2) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at 214.70 [M+H] .
Synthesis and Optimization
Nucleophilic Aromatic Substitution
A common route involves reacting 4,6-dichloro-5-methylpyrimidine with 2-methylpiperazine in the presence of a base such as potassium carbonate. This yields the intermediate 4-chloro-6-(2-methylpiperazin-1-yl)pyrimidine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .
Example Protocol:
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Chlorination: 5-Methylpyrimidine-2,4-diol is treated with phosphorus oxychloride (POCl3) at 80°C to generate 4,6-dichloro-5-methylpyrimidine .
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Substitution: The dichloro intermediate reacts with 2-methylpiperazine in dichloromethane at room temperature for 12 hours.
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Salt Formation: The product is acidified with HCl in ethanol, yielding the hydrochloride salt with >95% purity .
Alternative Routes
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Reductive Amination: A method described by Schultes et al. (2013) involves coupling a pyrimidine aldehyde with 2-methylpiperazine using sodium cyanoborohydride, achieving yields of 40–60% .
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, improving efficiency .
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 214.70 g/mol | |
Melting Point | 32–34°C (decomposes) | |
Solubility | 2 mg/mL in DMSO | |
LogP (Partition Coefficient) | 1.85 | |
Storage Conditions | 2–8°C in a desiccator |
The compound exhibits moderate lipophilicity (), facilitating membrane permeability in biological systems . Its hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro assays.
Pharmacological Applications
Kinase Inhibition
2-(2-Methylpiperazin-1-yl)pyrimidine derivatives demonstrate potent inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ), a target in inflammatory diseases. Compound 54 in a study by PMC9412374 showed an of 2.8 nM against PI3Kδ, with >100-fold selectivity over other isoforms .
Muscarinic Receptor Modulation
In a structure–activity relationship (SAR) study, pyrimidine-piperazine hybrids exhibited positive allosteric modulation (PAM) of the M3 muscarinic acetylcholine receptor (mAChR). Compound 3g enhanced receptor activity by 200% at 10 µM, showing potential for treating overactive bladder .
Antimalarial Activity
Triaminopyrimidine analogs, structurally related to this compound, displayed fast-killing action against Plasmodium falciparum () by targeting the vacuolar ATP synthase .
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